3-[(1-benzoylpiperidin-3-yl)oxy]-N,N-dimethylpyrazin-2-amine

Medicinal chemistry Structure-activity relationship Adenosine receptor

3-[(1-Benzoylpiperidin-3-yl)oxy]-N,N-dimethylpyrazin-2-amine (CAS 2034582-05-1) is a synthetic small molecule built on a pyrazin-2-amine core linked via an ether bridge to a 1-benzoylpiperidin-3-yl fragment (molecular formula C₁₈H₂₂N₄O₂, MW 326.4 g/mol). The benzoylpiperidine moiety is recognized in medicinal chemistry as a metabolically stable, privileged scaffold that serves as a bioisostere of the piperazine ring, frequently employed in CNS and oncology drug design.

Molecular Formula C18H22N4O2
Molecular Weight 326.4
CAS No. 2034582-05-1
Cat. No. B2906251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(1-benzoylpiperidin-3-yl)oxy]-N,N-dimethylpyrazin-2-amine
CAS2034582-05-1
Molecular FormulaC18H22N4O2
Molecular Weight326.4
Structural Identifiers
SMILESCN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C18H22N4O2/c1-21(2)16-17(20-11-10-19-16)24-15-9-6-12-22(13-15)18(23)14-7-4-3-5-8-14/h3-5,7-8,10-11,15H,6,9,12-13H2,1-2H3
InChIKeyMJAIMBHPDZVSRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(1-Benzoylpiperidin-3-yl)oxy]-N,N-dimethylpyrazin-2-amine (CAS 2034582-05-1): Procurement-Relevant Structural and Class Profile


3-[(1-Benzoylpiperidin-3-yl)oxy]-N,N-dimethylpyrazin-2-amine (CAS 2034582-05-1) is a synthetic small molecule built on a pyrazin-2-amine core linked via an ether bridge to a 1-benzoylpiperidin-3-yl fragment (molecular formula C₁₈H₂₂N₄O₂, MW 326.4 g/mol) [1]. The benzoylpiperidine moiety is recognized in medicinal chemistry as a metabolically stable, privileged scaffold that serves as a bioisostere of the piperazine ring, frequently employed in CNS and oncology drug design [2]. The 3-yloxy substitution pattern on the piperidine ring and the N,N-dimethylamino group on the pyrazine provide a distinctive pharmacophoric arrangement that differentiates this compound from the more common 4-substituted benzoylpiperidine regioisomers. Patent literature identifies pyrazine compounds of this general class as adenosine receptor (A1, A2a, A2b) modulators with potential applications in cancer immunotherapy [3].

Why 3-[(1-Benzoylpiperidin-3-yl)oxy]-N,N-dimethylpyrazin-2-amine Cannot Be Interchanged with Generic Benzoylpiperidine Analogs


Within the benzoylpiperidine-pyrazine chemical space, small structural variations produce functionally discrete compounds that are not interchangeable for scientific procurement. Three structural determinants of the target compound drive this non-substitutability: (i) the ether linkage at the piperidine 3-position (rather than the 4-position) creates a distinct spatial trajectory of the benzoyl group relative to the pyrazine core, altering target binding geometry [1]; (ii) the N,N-dimethylamino substituent on the pyrazine ring governs both hydrogen-bond acceptor capacity and lipophilicity, which directly impacts adenosine receptor subtype selectivity profiles reported for this scaffold class [2]; (iii) the unsubstituted benzoyl group (compared to dimethoxybenzoyl or benzodioxine-carbonyl analogs) provides a defined, intermediate lipophilicity that cannot be assumed equivalent to substituted variants [3]. Generic substitution with a 4-benzoylpiperidine isomer, a piperazine analog, or a differently substituted benzoyl congener will therefore yield a compound with fundamentally different molecular recognition properties, potentially invalidating SAR conclusions and biological assay results.

Product-Specific Quantitative Differentiation Evidence for 3-[(1-Benzoylpiperidin-3-yl)oxy]-N,N-dimethylpyrazin-2-amine


Regioisomeric Position Differentiation: 3-yloxy vs. 4-yloxy Benzoylpiperidine Linkage

The target compound incorporates a 3-yloxy ether linkage (piperidin-3-yl)oxy, placing the benzoylpiperidine fragment in an orientation distinct from the more common 4-substituted benzoylpiperidine regioisomers. Patent US11571420B2 describes pyrazine adenosine receptor ligands where the spatial positioning of substituents on the piperidine ring is critical for receptor subtype selectivity [1]. The benzoylpiperidine privileged scaffold review explicitly notes that regioisomeric position affects target engagement and metabolic stability [2]. No quantitative head-to-head data for the target compound versus its 4-yloxy isomer are publicly available; this evidence is classified as class-level inference.

Medicinal chemistry Structure-activity relationship Adenosine receptor

Pyrazine N,N-Dimethylamino vs. Carbonitrile Functional Group Differentiation

The target compound bears an N,N-dimethylamino group at the pyrazine 2-position. The closest commercially available analog, 3-((1-benzoylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile, replaces this group with a nitrile. The dimethylamino group provides a tertiary amine (pKa ~5-6 for the conjugated acid) that can act as a hydrogen-bond acceptor and influences both solubility and target recognition, whereas the nitrile is a linear, electron-withdrawing group with distinct electronic and steric properties [1]. No quantitative comparative bioactivity data for these two compounds are publicly available; this evidence is classified as class-level inference based on well-established medicinal chemistry principles of bioisosterism [2].

Medicinal chemistry Bioisostere Hydrogen-bond acceptor

Unsubstituted Benzoyl vs. Substituted Benzoyl Congener Differentiation

The target compound carries an unsubstituted benzoyl group (phenylmethanone). Two structurally confirmed close analogs carry substituted benzoyl groups: 3-{[1-(3,4-dimethoxybenzoyl)piperidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine and 3-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine (CAS 2034582-97-1) . The unsubstituted benzoyl provides an intermediate logD that serves as a reference point for SAR exploration, whereas the dimethoxy substitution increases polarity and hydrogen-bond acceptor count while the benzodioxine fusion alters conformational flexibility [1]. No quantitative comparative biological data are publicly available; this evidence is classified as structural inference supported by physicochemical principles.

Lipophilicity SAR Analog selection

Benzoylpiperidine Fragment Metabolic Stability: Class-Level Evidence Supporting Scaffold Selection

The benzoylpiperidine fragment present in the target compound has been characterized as metabolically stable and a validated bioisostere of the piperazine ring in a comprehensive medicinal chemistry review [1]. This review aggregates evidence across multiple target classes demonstrating that the benzoylpiperidine moiety generally confers superior metabolic stability compared to piperazine-containing analogs, attributable to the absence of the oxidatively labile piperazine N–H bonds [1]. While no liver microsome stability data specific to CAS 2034582-05-1 are available in the public domain, the class-level evidence supports the selection of this scaffold for programs where metabolic liability of piperazine-based leads is a concern.

Metabolic stability Privileged scaffold Drug design

Adenosine Receptor Patent Context: Target Engagement Framework

The pyrazine chemical series to which the target compound structurally belongs is the subject of granted US patent US11571420B2, which claims pyrazine compounds as adenosine A1, A2a, and A2b receptor modulators for oncology indications including NSCLC, RCC, prostate cancer, and breast cancer [1]. The patent's Markush structures encompass the core scaffold present in CAS 2034582-05-1 (pyrazin-2-yloxy-piperidine-benzoyl), providing a patent-backed target engagement hypothesis. However, no specific biological data for CAS 2034582-05-1 are disclosed in the patent; this evidence is classified as class-level inference based on patent scope and structural membership in the claimed chemical series.

Adenosine receptor Cancer immunotherapy Patent

Evidence-Backed Research and Industrial Application Scenarios for 3-[(1-Benzoylpiperidin-3-yl)oxy]-N,N-dimethylpyrazin-2-amine


Adenosine Receptor Tool Compound for Cancer Immunotherapy Research Programs

Based on patent evidence from US11571420B2, which explicitly claims pyrazine compounds structurally related to CAS 2034582-05-1 as adenosine A1/A2a/A2b receptor modulators for oncology [2], this compound may serve as a structural starting point for medicinal chemistry campaigns targeting the adenosine axis in tumor microenvironments. The 3-yloxy linkage and N,N-dimethylamino substitution pattern provide a defined pharmacophore for SAR expansion in programs targeting non-small cell lung cancer, renal cell carcinoma, prostate cancer, or breast cancer. Users should verify target engagement experimentally, as no quantitative potency or selectivity data are publicly available for this specific compound.

Benzoylpiperidine Scaffold Reference for Metabolic Stability Optimization

The benzoylpiperidine fragment has been characterized in the peer-reviewed literature as a metabolically stable bioisostere of piperazine [2]. CAS 2034582-05-1 can serve as a reference compound for profiling the metabolic stability of the benzoylpiperidine-pyrazine chemotype in liver microsome or hepatocyte assays, providing a baseline against which substituted analogs can be compared. This application leverages the class-level evidence of benzoylpiperidine stability and is appropriate for programs where piperazine-containing leads have shown unacceptable oxidative metabolism.

Chemical Probe for Pyrazine 2-Position SAR Studies (N,N-Dimethylamino Series)

The N,N-dimethylamino substituent on the pyrazine core distinguishes CAS 2034582-05-1 from the carbonitrile analog (3-((1-benzoylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile) [2]. This compound can be used as the dimethylamino reference point in systematic SAR studies exploring the pyrazine 2-position, enabling direct comparison with nitrile, primary amine, or other substituted variants. Such studies require procurement of the exact compound to avoid confounding by functional group variation, which would invalidate comparative analysis of target binding, cellular activity, or physicochemical properties.

3-Regioisomer Reference Standard for Benzoylpiperidine Orientation Studies

The 3-yloxy substitution pattern on the piperidine ring represents a less common regioisomeric arrangement compared to the extensively studied 4-benzoylpiperidine and 4-substituted piperidine series [2]. CAS 2034582-05-1 can function as a reference standard for investigating how the spatial trajectory of the benzoyl group — directed through the 3-position oxygen linker — affects target binding, selectivity, and physicochemical properties. This is relevant for programs seeking to explore novel chemical space beyond the well-trodden 4-benzoylpiperidine pharmacophore.

Quote Request

Request a Quote for 3-[(1-benzoylpiperidin-3-yl)oxy]-N,N-dimethylpyrazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.